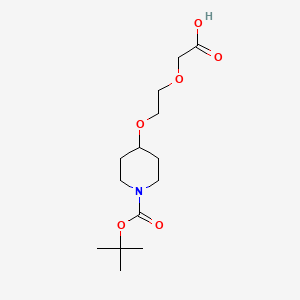
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and an ethoxyacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid typically involves multiple steps. One common method starts with the protection of piperidine using the Boc group. This is followed by the introduction of the ethoxyacetic acid moiety through a series of reactions, including etherification and esterification. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce the free amine.
科学的研究の応用
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The Boc group protects the piperidine ring, allowing the compound to be selectively deprotected under mild conditions. This enables the free amine to interact with enzymes or receptors, modulating their activity. The ethoxyacetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but contains a phenyl group instead of an ethoxy group.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring, offering different chemical properties and reactivity.
Uniqueness
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid is unique due to its combination of a protected piperidine ring and an ethoxyacetic acid moiety. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C14H25NO6 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyethoxy]acetic acid |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(5-7-15)20-9-8-19-10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) |
InChIキー |
PVBYPTZFGBHFJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
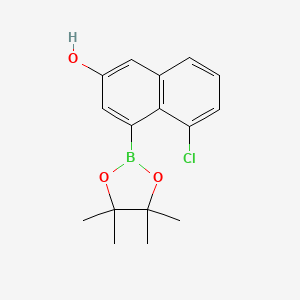

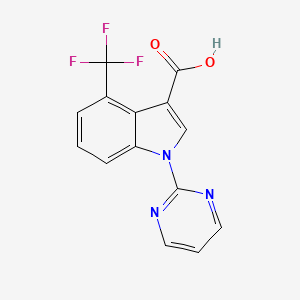
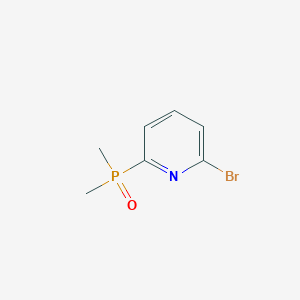
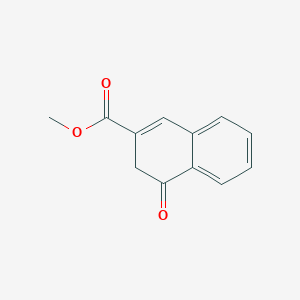
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
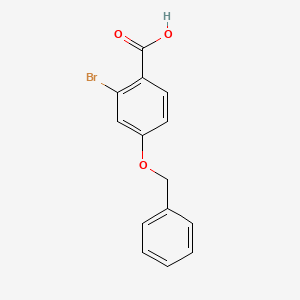
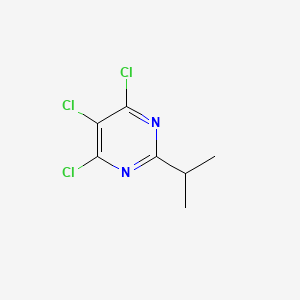
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
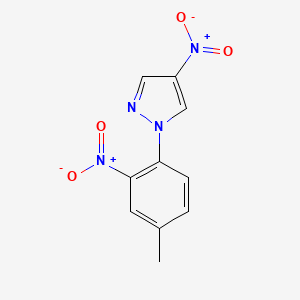
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
